2-{[5-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide
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Overview
Description
2-{[5-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide is a complex organic compound that features a phthalazinone core, an oxadiazole ring, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide typically involves multiple steps:
Formation of the Phthalazinone Core: This step involves the reaction of phenylhydrazine with 2-formylbenzoic acid in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a catalyst like fac-Ir(ppy)3 under blue LED irradiation.
Oxadiazole Ring Formation: The intermediate product is then reacted with ethyl 2-bromo-2,2-difluoroacetate to form the oxadiazole ring.
Sulfanyl Group Introduction: The oxadiazole intermediate is further reacted with a thiol compound to introduce the sulfanyl group.
Final Coupling: The final step involves coupling the sulfanyl intermediate with N-(1-cyano-1,2-dimethylpropyl)acetamide under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro-oxadiazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[5-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide has several applications in scientific research:
Medicinal Chemistry: The compound is being investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: Its complex structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-{[5-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide involves its interaction with specific molecular targets. The phthalazinone core and oxadiazole ring are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . The sulfanyl group may also play a role in binding to metal ions or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid .
- 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile .
Uniqueness
Compared to similar compounds, 2-{[5-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide stands out due to its unique combination of structural features. The presence of both the phthalazinone core and the oxadiazole ring, along with the sulfanyl group, provides a distinct set of chemical properties and potential biological activities .
Properties
Molecular Formula |
C25H24N6O3S |
---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
2-[[5-(3-benzyl-4-oxophthalazin-1-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide |
InChI |
InChI=1S/C25H24N6O3S/c1-16(2)25(3,15-26)27-20(32)14-35-24-29-28-22(34-24)21-18-11-7-8-12-19(18)23(33)31(30-21)13-17-9-5-4-6-10-17/h4-12,16H,13-14H2,1-3H3,(H,27,32) |
InChI Key |
VEJBBGJWJUIJOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CSC1=NN=C(O1)C2=NN(C(=O)C3=CC=CC=C32)CC4=CC=CC=C4 |
Origin of Product |
United States |
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